tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a tert-butyl ester group. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the aminomethyl group: This step often involves the use of a nucleophilic substitution reaction, where an appropriate amine is introduced to the bicyclic system.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new groups to the bicyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its stable bicyclic structure.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides stability and rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
tert-Butyl (1S,4S)-5-(5-aminopyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another similar compound with variations in the bicyclic system and functional groups.
Uniqueness
tert-Butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
AUVFTKSYBSBNAS-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H](C2)[C@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.